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Compound of Interest

Compound Name:
2-Methylpyrazolo[1,5-A]pyrimidin-

7(4H)-one

CAS No.: 86969-24-6

Cat. No.: B3057980

Get Quote

The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century,

initially synthesized during broad explorations of fused heterocyclic systems[1]. Early

pharmacological applications leveraged the scaffold's central nervous system (CNS) activity,

culminating in the development of drugs like Zaleplon, a sedative-hypnotic that modulates

GABA-A receptors[2].

However, the scaffold's true therapeutic potential was unlocked when structural biologists

recognized its exquisite ability to mimic adenosine triphosphate (ATP)[1]. Because protein

kinases—which are frequently mutated or overexpressed in cancers—rely on ATP to

phosphorylate their substrates, ATP-competitive inhibitors became a holy grail in oncology[3].

The rigid, planar geometry of the pyrazolo[1,5-a]pyrimidine core, combined with its precise

arrangement of nitrogen atoms, allows it to dock seamlessly into the highly conserved ATP-

binding pocket (hinge region) of various kinases[3][4].

Today, this scaffold is the structural foundation for numerous clinical-stage and marketed

kinase inhibitors, including the FDA-approved TRK inhibitor Larotrectinib and the broad-

spectrum CDK inhibitor Dinaciclib[4][5].
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Structural Mechanics: The ATP-Mimetic Paradigm
The efficacy of pyrazolo[1,5-a]pyrimidine derivatives is dictated by their highly predictable and

tunable binding modes. The mechanism of action relies on two distinct interaction domains:

Hinge Region Anchoring: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core act as

critical hydrogen bond acceptors and donors. For example, in Tropomyosin Receptor Kinase

A (TRKA), the core forms essential hydrogen bonds with the backbone amide of Met592[4].

In Cyclin-Dependent Kinase 2 (CDK2), similar anchoring occurs with Leu83[4].

Peripheral Functionalization: The periphery of the scaffold (positions 2, 3, 5, 6, and 7) can be

extensively modified to probe the solvent-accessible regions and hydrophobic sub-pockets of

the kinase[2]. This peripheral tuning is what drives selectivity—ensuring the drug inhibits the

target oncogenic kinase without causing off-target toxicity[2].
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Fig 2. Mechanism of ATP-competitive kinase inhibition by the pyrazolo[1,5-a]pyrimidine

scaffold.

Advanced Synthetic Methodologies
The classical synthesis of pyrazolo[1,5-a]pyrimidines relies on the cyclocondensation of 5-

amino-1H-pyrazoles with 1,3-biselectrophiles (e.g., β-dicarbonyls, enaminones, or 2-

arylmalondialdehydes)[6][7]. While conventional refluxing is effective, modern medicinal

chemistry demands higher throughput.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By applying

rapid dielectric heating, MAOS overcomes the high activation energy barrier of the initial

nucleophilic attack and subsequent dehydration steps[6]. This reduces reaction times from

hours to minutes and minimizes thermodynamic degradation by-products, significantly

improving yields[6].

Furthermore, the C-3 position of the pyrazolo[1,5-a]pyrimidine core is highly nucleophilic. This

allows for regioselective electrophilic halogenation (using reagents like NIS or NBS), which sets

the stage for late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki-Miyaura, Sonogashira)[3][7].
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Fig 1. Synthetic workflow for pyrazolo[1,5-a]pyrimidine assembly and late-stage

functionalization.
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Protocol 1: Microwave-Assisted Synthesis and Late-
Stage Functionalization
Note: This protocol is designed as a self-validating system. In-process LC-MS monitoring

ensures intermediate fidelity before proceeding to expensive Pd-catalyzed steps.

Reagent Preparation: Combine equimolar amounts (1.0 mmol) of the selected 5-amino-1H-

pyrazole and the 1,3-biselectrophile (e.g., an enaminone) in a microwave-safe vial.

Solvent & Catalysis: Add 3.0 mL of glacial acetic acid. Causality: Acetic acid acts as both a

solvent and a Brønsted acid catalyst, protonating the carbonyl oxygen of the biselectrophile

to increase its electrophilicity, thereby accelerating the initial nucleophilic attack by the

exocyclic amine.

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 170 °C for 10–

15 minutes[6].

Intermediate Validation: Cool to room temperature and analyze a 10 µL aliquot via LC-MS.

Validation Check: Proceed only if the unreacted starting material peak is <5% of the total ion

chromatogram (TIC).

Regioselective Halogenation: To the crude mixture, add 1.1 equivalents of N-Iodosuccinimide

(NIS) and stir at room temperature for 2 hours to achieve C-3 iodination[7].

Workup & Purification: Neutralize with saturated aqueous NaHCO3, extract with ethyl

acetate (3 x 15 mL), dry over anhydrous Na2SO4, and purify via flash column

chromatography to yield the halogenated core ready for Suzuki coupling.

Biological Evaluation & Structure-Activity
Relationship (SAR)
Extensive SAR studies have demonstrated that precise substitutions drastically influence

kinase selectivity. For example, appending a picolinamide moiety at the C-3 position

significantly enhances TRKA inhibition, dropping the IC50 into the low nanomolar range[5].

Similarly, dual inhibitors targeting both CDK2 and TRKA have been engineered by carefully

tuning aniline substituents at the C-5 position[4].
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Table 1: Quantitative SAR Data for Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound /
Derivative

Target Kinase IC50 Value
Key Structural
Feature

Reference

Larotrectinib TRKA ~70 nM
Marketed drug

benchmark
4

Compound 8 & 9 TRKA 1.7 nM
Picolinamide at

C-3
5

Compound 6t CDK2 90 nM

Dual

CDK2/TRKA

inhibitor

4

Compound 6t TRKA 450 nM

Dual

CDK2/TRKA

inhibitor

4

CFI-402257 TTK <10 nM
Morpholino

appendage
8

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., TRKA /
CDK2)
Note: This protocol utilizes a self-validating kinetic framework to ensure that the measured IC50

accurately reflects competitive binding affinity.

Enzyme Preparation: Thaw recombinant kinase domain (e.g., TRKA or CDK2/Cyclin E

complex) on ice. Dilute in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35).

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine

derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration

must not exceed 1% to prevent enzyme denaturation).

Reaction Assembly: Add the kinase and a specific peptide substrate to the wells.
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ATP Initiation (Critical Step): Initiate the reaction by adding ATP at exactly its predetermined

Michaelis-Menten constant ( Km​) concentration for the specific kinase. Causality: If the ATP

concentration is too high ( ≫Km​), competitive inhibitors will be artificially outcompeted,

leading to falsely high IC50 values. If too low ( ≪Km​), the assay becomes overly sensitive.

Using Km​ensures a balanced, physiologically relevant baseline for competitive binding

dynamics.

Detection: Incubate for 60 minutes at room temperature. Add a luminescence-based ATP

detection reagent (e.g., Kinase-Glo) to measure residual, unreacted ATP.

Data Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic curve)

via software like GraphPad Prism.

Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold remains a cornerstone of modern targeted

therapeutics[7]. By combining robust, regioselective synthetic methodologies—such as

microwave-assisted cyclocondensation and late-stage cross-coupling—with structure-guided

drug design, researchers continue to unlock novel, highly selective kinase inhibitors[3][6]. As

resistance mutations inevitably arise in the clinic, the vast functionalizable periphery of this

privileged structure ensures it will remain at the forefront of next-generation drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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